Product packaging for Lenalidomide-PEG4-OH(Cat. No.:)

Lenalidomide-PEG4-OH

Cat. No.: B14778169
M. Wt: 435.5 g/mol
InChI Key: BFEDFGUXRLWZBV-UHFFFAOYSA-N
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Description

Lenalidomide-PEG4-OH is a key chemical tool designed for the development of Proteolysis-Targeting Chimeras (PROTACs) and other targeted protein degradation technologies. This compound functions as a versatile building block by incorporating a lenalidomide-based E3 ubiquitin ligase ligand connected to a terminal hydroxyl group via a tetraethylene glycol (PEG4) linker. The lenalidomide moiety selectively binds to the cereblon (CRBN) component of the CRL4 CRBN E3 ubiquitin ligase complex . This binding event is harnessed to recruit specific disease-relevant proteins, leading to their ubiquitination and subsequent degradation by the proteasome . The integrated PEG4 spacer serves to enhance the solubility and flexibility of the resulting bifunctional molecule, which can improve engagement with the target protein and the E3 ligase. The terminal hydroxyl group provides a handle for straightforward chemical conjugation to ligands of proteins of interest via ester or carbamate formation. This mechanism underlies the activity of immunomodulatory drugs (IMiDs) like lenalidomide itself, which co-opt the ubiquitin-proteasome system to degrade transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma and other B-cell malignancies . This product is offered for research applications only and is not intended for diagnostic or therapeutic use. Key Specifications: Molecular Formula: C 21 H 29 N 3 O 7 Molecular Weight: 435.47 g/mol Purity: ≥95% (by HPLC)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H29N3O7 B14778169 Lenalidomide-PEG4-OH

Properties

Molecular Formula

C21H29N3O7

Molecular Weight

435.5 g/mol

IUPAC Name

3-[7-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C21H29N3O7/c25-7-9-30-11-13-31-12-10-29-8-6-22-17-3-1-2-15-16(17)14-24(21(15)28)18-4-5-19(26)23-20(18)27/h1-3,18,22,25H,4-14H2,(H,23,26,27)

InChI Key

BFEDFGUXRLWZBV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCO

Origin of Product

United States

Preparation Methods

Coupling Reaction and Nitro Intermediate Formation

Lenalidomide synthesis begins with the coupling of methyl 2-bromomethyl-3-nitrobenzoate (Formula III) with α-aminoglutarimide hydrochloride (Formula IV) in the presence of triethylamine and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. This reaction yields 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione (Nitro Intermediate, Formula II), a pivotal precursor.

Key optimizations include:

  • Solvent selection : DMF or acetonitrile ensures high solubility of reactants.
  • Temperature control : Reactions proceed at ambient temperatures (20–25°C) to minimize side product formation.
  • Purification : The nitro intermediate is crystallized from ethyl acetate or dioxane/ethyl acetate mixtures, achieving ≈36% yield.

Catalytic Hydrogenation to Lenalidomide

The nitro intermediate undergoes hydrogenation to reduce the nitro group to an amine. Palladium on carbon (10% Pd/C) serves as the catalyst, with hydrogen pressures of 50–100 psi in solvents such as methanol, 1,4-dioxane, or aqueous ammonia. This step proceeds at 30–60°C for 3–12 hours, yielding crude lenalidomide.

Notably, the inclusion of methanesulfonic acid during hydrogenation facilitates the formation of a stable methanesulfonate salt, simplifying subsequent neutralization and isolation. Post-reduction, the reaction mixture is filtered through celite, and the freebase lenalidomide is liberated using sodium bicarbonate.

Purification and Polymorph Control

Crude lenalidomide is purified via recrystallization from acetone/water or isopropyl alcohol (IPA)/water mixtures. Polymorphic forms (e.g., Form B or Form I) are controlled by adjusting drying temperatures and solvent ratios. The final product achieves >99.5% purity by HPLC, meeting pharmaceutical standards.

Conjugation Strategies for Lenalidomide-PEG4-OH

The attachment of PEG4-OH to lenalidomide requires strategic functionalization of both components. Three primary methodologies emerge: click chemistry, amide bond formation, and nucleophilic substitution.

Click Chemistry Approach

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a robust method for conjugating lenalidomide to PEG4-OH. This route involves:

  • Alkyne functionalization of lenalidomide : The primary amine on lenalidomide’s isoindolinone ring reacts with propargyl bromide in DMF, introducing an alkyne group.
  • Azide-terminated PEG4-OH synthesis : PEG4-OH is converted to its mesylate derivative using methanesulfonyl chloride, followed by displacement with sodium azide.
  • CuAAC reaction : The alkyne-lenalidomide and azide-PEG4-OH react in the presence of Cu(I) (e.g., CuSO₄/sodium ascorbate) to form a triazole-linked conjugate.

Advantages : High regioselectivity, mild conditions (room temperature, aqueous/organic solvent mixtures).
Yield : Reported PROTAC syntheses using similar strategies achieve 60–75% yields after column purification.

Amide Bond Formation via NHS Ester

Direct amidation exploits lenalidomide’s amine group and a carboxylic acid-terminated PEG4 derivative:

  • Activation of PEG4-COOH : PEG4-OH is oxidized to PEG4-COOH using Jones reagent, followed by activation with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  • Coupling reaction : The NHS ester reacts with lenalidomide’s amine in dichloromethane (DCM) or DMF, forming a stable amide bond.

Optimization :

  • pH control : Reactions proceed at pH 7–8 (using triethylamine) to enhance nucleophilicity of the amine.
  • Solvent : DMF improves solubility of both components.

Yield : 50–65% after silica gel chromatography.

Nucleophilic Substitution Reactions

For PEG4-OH derivatives bearing leaving groups (e.g., mesylate or tosylate), nucleophilic substitution with lenalidomide’s amine is feasible:

  • Synthesis of PEG4-OMs : PEG4-OH reacts with methanesulfonyl chloride in DCM, yielding PEG4-OMs.
  • Substitution reaction : Lenalidomide’s amine displaces the mesylate group in acetonitrile at 60°C, forming a C-N bond.

Challenges : Competing hydrolysis of PEG4-OMs necessitates anhydrous conditions.
Yield : 40–55% after recrystallization.

Optimization of Reaction Conditions

Catalyst Selection and Solvent Systems

  • Click chemistry : Cu(I) catalysts in tert-butanol/water mixtures minimize side reactions.
  • Amide coupling : EDC/HOBt in DMF accelerates activation and coupling.
  • Hydrogenation : Pd/C in methanol or 1,4-dioxane ensures complete nitro reduction.

Temperature and Pressure Considerations

  • Hydrogenation : Elevated pressures (60–100 psi) reduce reaction times to 3–6 hours.
  • Click chemistry : Room temperature (20–25°C) prevents triazole degradation.

Purification Techniques

  • Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients resolves this compound from unreacted precursors.
  • Crystallization : Ethyl acetate/hexane mixtures yield crystalline product.

Analytical Characterization

Critical quality attributes are verified via:

  • HPLC : Purity >95% using a 250 nm UV detector.
  • Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₂₃N₃O₈).
  • NMR : ¹H NMR in DMSO-d₆ verifies PEG4 spacer integration (δ 3.5–3.7 ppm).

Applications in PROTAC Development

This compound serves as a CRBN-recruiting module in PROTACs targeting proteins like STING or BRD4. The PEG4 spacer enables:

  • Optimal linker length : 16–20 Å for ternary complex formation.
  • Solubility enhancement : Reduces aggregation in aqueous buffers.

Chemical Reactions Analysis

Types of Reactions: Lenalidomide-PEG4-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Lenalidomide-PEG4-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving protein degradation and signal transduction pathways.

    Medicine: Investigated for its potential in targeted drug delivery systems and as a therapeutic agent in cancer treatment.

    Industry: Utilized in the development of novel pharmaceuticals and bioconjugates

Mechanism of Action

Lenalidomide-PEG4-OH exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Lenalidomide-PEG4-OH with key analogs:

Compound Name Parent Drug Linker Type Functional Group Molecular Weight (g/mol) Key Applications
This compound Lenalidomide PEG4 -OH ~489 (estimated)* PROTACs, solubility enhancement
Thalidomide-PEG4-COOH Thalidomide PEG4 -COOH 478.45 E3 ligase conjugation, PROTACs
Pomalidomide-PEG4-azide Pomalidomide PEG4 -N3 (azide) ~510 (estimated)† Click chemistry-based conjugation
Lenalidomide-C4-NH2·HCl Lenalidomide C4 alkyl -NH2 N/A‡ Targeted drug delivery

*Estimated based on Lenalidomide (259.26 g/mol) + PEG4-OH (230.21 g/mol). †Estimated using Pomalidomide’s molecular weight (∼273 g/mol) + PEG4-azide (∼237 g/mol).

Key Observations:

Parent Drug Differences: Lenalidomide vs. Thalidomide: Lenalidomide has superior CRBN-binding affinity and reduced neurotoxicity compared to thalidomide, making it more suitable for therapeutic applications . Pomalidomide: A third-generation immunomodulatory drug with higher potency and fewer side effects than Lenalidomide, often used in refractory cancers .

Linker and Functional Group Impact: PEG4 vs. C4 Alkyl: PEG linkers improve aqueous solubility and reduce immunogenicity compared to hydrophobic alkyl chains (e.g., C4 in Lenalidomide-C4-NH2·HCl) . -OH vs. -COOH vs. -N3:

  • -OH : Requires activation (e.g., tosylation) for conjugation, offering flexibility in coupling strategies.
  • -COOH : Enables direct conjugation to amines via carbodiimide chemistry (e.g., EDC/NHS), widely used in PROTAC synthesis .
  • -N3 : Facilitates click chemistry (e.g., with alkynes), enabling rapid and specific bioconjugation .

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